

The Versatile Building Block: 4-[(Ethylamino)sulfonyl]benzoic Acid in Organic Synthesis

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Compound of Interest

Compound Name: 4-[(Ethylamino)sulfonyl]benzoic acid

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[City, State] – [Date] – **4-[(Ethylamino)sulfonyl]benzoic acid**, a sulfamoylbenzoic acid derivative, is a versatile bifunctional molecule increasingly utilized as a key building block in the landscape of organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its unique structure, featuring a carboxylic acid and a sulfonamide moiety, allows for diverse chemical modifications, paving the way for the creation of a wide array of novel compounds with significant biological activities.

This document provides detailed application notes and experimental protocols for the synthesis and derivatization of **4-[(Ethylamino)sulfonyl]benzoic acid**, targeting researchers, scientists, and professionals in drug development. The protocols outlined herein are based on established synthetic methodologies for analogous compounds, offering a robust starting point for laboratory applications.

Key Applications in Drug Discovery

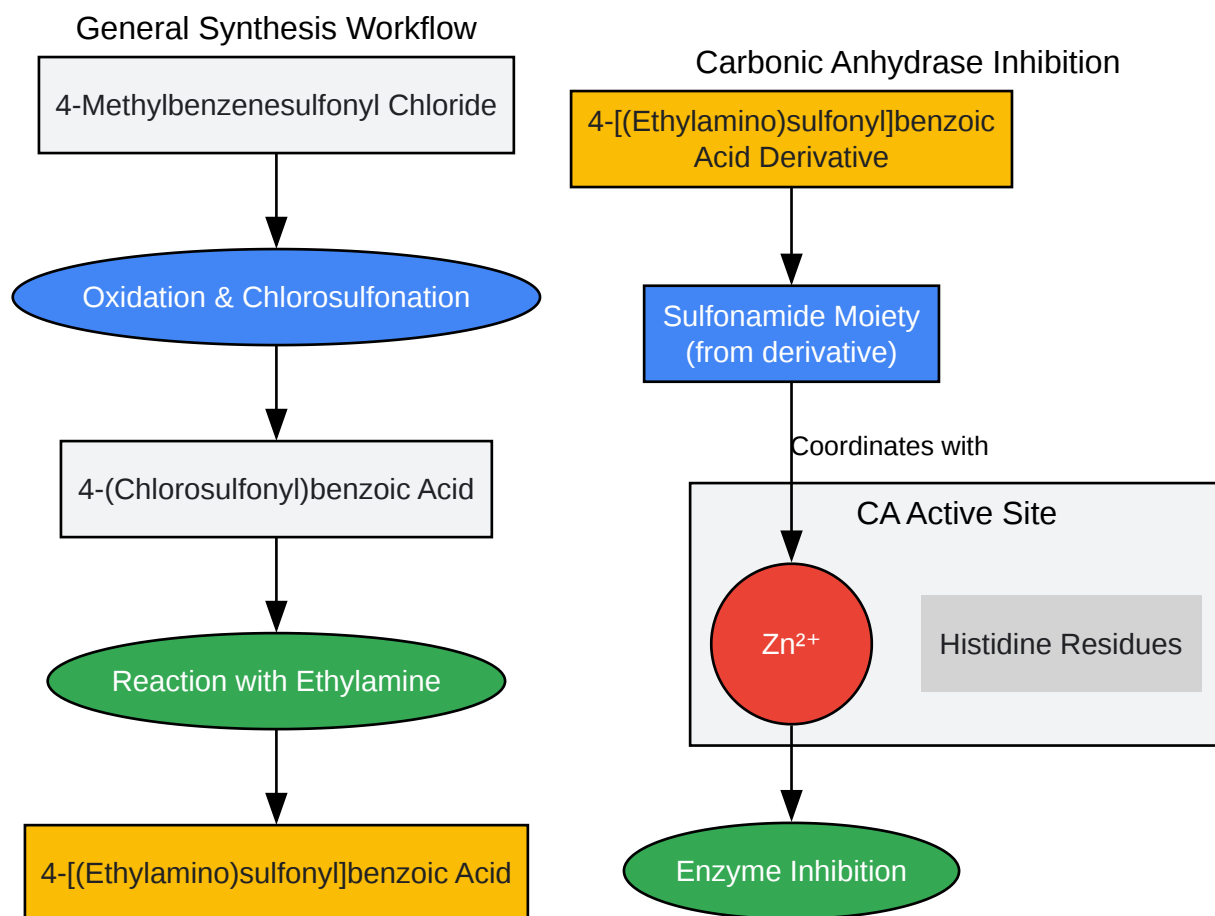
Derivatives of **4-[(Ethylamino)sulfonyl]benzoic acid** have shown significant promise in two primary therapeutic areas: as potent carbonic anhydrase inhibitors and as broad-spectrum antimicrobial agents.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has been a successful strategy for the treatment of glaucoma, epilepsy, and certain types of cancer. The sulfonamide group of **4-[(Ethylamino)sulfonyl]benzoic acid** serves as a key pharmacophore that can bind to the zinc ion in the active site of CAs. By modifying the carboxylic acid and the ethylamino group, a library of selective and potent CA inhibitors can be generated.

Antimicrobial Activity: The sulfonamide scaffold is a well-established pharmacophore in antimicrobial drugs. These compounds act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.^[1] Derivatives of **4-[(Ethylamino)sulfonyl]benzoic acid** can be synthesized to target this pathway, offering potential new avenues for combating bacterial and fungal infections.

Synthesis of 4-[(Ethylamino)sulfonyl]benzoic Acid

The synthesis of **4-[(Ethylamino)sulfonyl]benzoic acid** is typically achieved through a two-step process, starting from the readily available 4-methylbenzenesulfonyl chloride. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by chlorosulfonation to yield 4-(chlorosulfonyl)benzoic acid. This intermediate is then reacted with ethylamine to afford the final product.



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References

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